s-Hydrindacen-4-amine structural elucidation
s-Hydrindacen-4-amine structural elucidation
An In-Depth Technical Guide to the Structural Elucidation of s-Hydrindacen-4-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The s-hydrindacene core, a rigid tricyclic aromatic scaffold, represents a valuable building block in medicinal chemistry and materials science. Its conformational rigidity provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive platform for designing targeted therapeutics and functional materials. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous structural elucidation of s-Hydrindacen-4-amine, a key derivative. We will proceed from a plausible synthesis to a multi-technique spectroscopic analysis, culminating in the definitive proof of structure by X-ray crystallography. This document is designed to serve as a practical reference, explaining not just the procedural steps but the scientific rationale that underpins a rigorous and self-validating structural determination.
Introduction: The s-Hydrindacene Scaffold
The symmetric hydrindacene, formally 1,2,3,5,6,7-hexahydro-s-indacene, is a polycyclic aromatic hydrocarbon possessing a unique fusion of a central benzene ring with two flanking cyclopentane rings. This arrangement imparts significant planarity and rigidity to the core structure. The introduction of an amine functionality at the 4-position creates s-Hydrindacen-4-amine (C₁₂H₁₅N), a primary aromatic amine with potential applications as a precursor for novel pharmaceuticals, including agents targeting the central nervous system. Given that function follows form, the precise and unequivocal determination of its molecular structure is a critical prerequisite for any further development.
This guide details the integrated analytical workflow for confirming the identity, connectivity, and three-dimensional structure of s-Hydrindacen-4-amine.
Proposed Synthesis: Accessing the Target Molecule
A robust structural elucidation begins with a chemically plausible route to the target compound. A logical and well-established approach to s-Hydrindacen-4-amine involves a three-step sequence starting from indane. This provides the necessary material for analysis.
Synthetic Workflow:
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Friedel-Crafts Acylation: Reaction of indane with succinic anhydride under Lewis acid catalysis (e.g., AlCl₃) followed by a Clemmensen or Wolff-Kishner reduction to form the second five-membered ring.
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Nitration: Introduction of a nitro group at the 4-position of the s-hydrindacene core using a standard nitrating mixture (HNO₃/H₂SO₄). The directing effects of the alkyl framework favor substitution on the aromatic ring.
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Reduction: Conversion of the nitro group to a primary amine using a reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).
Figure 1: Proposed synthetic pathway to s-Hydrindacen-4-amine.
Mass Spectrometry: The First Proof of Identity
Mass spectrometry (MS) is the initial and indispensable tool for confirming the molecular weight and elemental composition of the synthesized compound.
Expertise & Causality: We employ High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and obtain a precise mass of the protonated molecular ion [M+H]⁺. This allows for the unambiguous determination of the molecular formula.
For s-Hydrindacen-4-amine (C₁₂H₁₅N), the expected exact mass is 173.1204. HRMS can measure this to within a few parts per million (ppm), ruling out other potential elemental compositions.
The Nitrogen Rule: The nominal molecular weight of our target is 173 Da. The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular ion mass.[1][2] The observation of the molecular ion at an odd m/z value provides the first piece of evidence for the successful incorporation of the single amine group.
Fragmentation Analysis: While soft ionization minimizes fragmentation, inducing fragmentation via Collision-Induced Dissociation (CID) provides structural clues. The primary fragmentation pathway for cyclic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[1][3][4] For s-Hydrindacen-4-amine, the loss of a hydrogen radical from the benzylic position alpha to the amine is less likely. More significant fragmentation would involve the aliphatic rings.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
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Instrument: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer.
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Ionization: Electrospray Ionization (ESI) in positive ion mode.
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Analysis: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the full scan mass spectrum from m/z 50 to 500.
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Verification: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical exact mass for C₁₂H₁₅NH⁺ (174.1283). The mass error should be < 5 ppm.
Vibrational Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups, corroborating the success of the final reduction step.
Expertise & Causality: The conversion of the nitro group (-NO₂) to a primary amine (-NH₂) results in a dramatic change in the IR spectrum. The strong, characteristic symmetric and asymmetric stretches of the N-O bonds (around 1550 and 1350 cm⁻¹) in the precursor will disappear, and new bands corresponding to the N-H bonds will appear in the final product.
Predicted IR Absorptions for s-Hydrindacen-4-amine:
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3400-3250 | N-H stretch (asym & sym) | Two distinct, medium-intensity bands for primary amine. |
| 3100-3000 | Aromatic C-H stretch | Sharp, medium bands. |
| 2960-2850 | Aliphatic C-H stretch | Strong, sharp bands from the cyclopentane rings. |
| ~1600, ~1475 | Aromatic C=C stretch | Medium to strong bands characteristic of the benzene ring. |
Experimental Protocol: KBr Pellet IR Spectroscopy
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Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
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Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance: The Blueprint of Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of atomic connectivity.
¹H NMR Spectroscopy: Proton Environment and Neighborhood
The ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity). The inherent C₂ᵥ symmetry of the unsubstituted s-hydrindacene core is broken by the amine group, making the two cyclopentane rings non-equivalent.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
2D NMR: Assembling the Puzzle
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is crucial for tracing the connectivity within the aliphatic cyclopentane rings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the different fragments of the molecule, for instance, linking the benzylic protons to the aromatic quaternary carbons.
Figure 2: Workflow for structural elucidation using NMR spectroscopy.
Predicted NMR Data for s-Hydrindacen-4-amine
(Note: Chemical shifts are estimates based on analogous structures and may vary with solvent and concentration. Assignments are numbered based on standard IUPAC nomenclature for the s-indacene core.)
| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | ¹H Multiplicity | ¹H Integration | Key HMBC Correlations (H to C) |
| 8 | ~120.0 | ~6.8-7.0 | s | 1H | C4, C7a, C8a |
| NH₂ | - | ~3.5 (broad) | s (broad) | 2H | C4, C3a |
| 1, 7 | ~32.0 | ~2.8-3.0 | m | 4H | C2, C6, C8a, C3a |
| 2, 6 | ~25.5 | ~2.0-2.2 | m | 4H | C1, C3, C5, C7 |
| 3, 5 | ~32.5 | ~2.8-3.0 | m | 4H | C2, C6, C3a, C4, C8a |
| 4 | ~145.0 (quat.) | - | - | - | - |
| 3a, 8a | ~140.0 (quat.) | - | - | - | - |
| 4a, 7a | ~135.0 (quat.) | - | - | - | - |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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Instrument: A 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum, along with DEPT-90 and DEPT-135 experiments.
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2D NMR Acquisition: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra.
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Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra. Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.
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Analysis: Integrate ¹H signals, assign multiplicities, and build the connectivity map using the full suite of 1D and 2D data.
X-ray Crystallography: The Definitive Proof
While the combination of MS and NMR provides a robust and self-consistent structural proof for the bulk material in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state.[5][6] It provides precise atomic coordinates, from which exact bond lengths, bond angles, and the three-dimensional packing within the crystal lattice can be determined.
Expertise & Causality: This technique is indispensable for confirming the relative stereochemistry of the fused ring system and for observing intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state properties of the material. A high-quality crystal is the single most critical, and often rate-limiting, factor for a successful analysis.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystallization: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A range of solvents should be screened.
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Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.
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Data Collection: Place the crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD).[5] The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
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Structure Solution: The collected diffraction intensities are processed, and the phases are determined (the "phase problem") using direct methods or Patterson methods to generate an initial electron density map.
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Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, along with their thermal displacement parameters, are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns converge.
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Validation: The final structure is validated using metrics such as R-factors and goodness-of-fit. The resulting structural model provides a definitive picture of the molecule.
Integrated Workflow and Conclusion
The structural elucidation of a novel compound like s-Hydrindacen-4-amine is a systematic process where each analytical technique provides a crucial piece of the puzzle. The workflow is designed to be self-validating, with the results from one method corroborating the others.
Figure 3: Integrated workflow for the structural elucidation of s-Hydrindacen-4-amine.
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